6-(Piperidin-3-yl)nicotinamide dihydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is classified as a piperidine derivative of nicotinamide, which is known for its role in various biological processes, particularly in the context of neurological disorders and metabolic diseases. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications.
The primary sources for 6-(Piperidin-3-yl)nicotinamide dihydrochloride include synthetic pathways developed in laboratory settings and industrial production methods. It belongs to the broader class of compounds known as nicotinamides, which are derivatives of niacin (vitamin B3) and are involved in essential biological functions such as NAD+ metabolism. This compound is classified under pharmacological agents that target various cellular processes, particularly those related to neurological functions.
The synthesis of 6-(Piperidin-3-yl)nicotinamide dihydrochloride typically involves several key steps:
In an industrial context, the synthesis may be scaled up with optimized reaction conditions, including temperature, solvent choice, and catalyst concentration to ensure high yield and purity.
The molecular structure of 6-(Piperidin-3-yl)nicotinamide dihydrochloride can be described by its chemical formula, which includes a piperidine ring attached to a nicotinamide moiety. The specific structural features include:
6-(Piperidin-3-yl)nicotinamide dihydrochloride can undergo various chemical reactions:
The mechanism of action for 6-(Piperidin-3-yl)nicotinamide dihydrochloride primarily involves its interaction with molecular targets such as enzymes and receptors. The nicotinamide component influences NAD+ metabolism, which is crucial for various biological processes including:
This interaction suggests potential roles in enhancing cellular resilience against stressors and promoting cellular repair mechanisms.
Relevant data indicate that these properties make it suitable for various pharmaceutical formulations .
6-(Piperidin-3-yl)nicotinamide dihydrochloride has several scientific applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its relevance in developing new therapeutic strategies.
6-(Piperidin-3-yl)nicotinamide dihydrochloride (CAS: 1361112-64-2) is a complex organic compound with the systematic IUPAC name 6-piperidin-3-ylpyridine-3-carboxamide dihydrochloride. Its molecular formula is C₁₁H₁₇Cl₂N₃O, corresponding to a molecular weight of 278.18 g/mol . The structure features a hybrid scaffold comprising two nitrogen-containing heterocycles: a pyridine ring (nicotinamide moiety) and a piperidine ring, linked at the pyridine's 6-position and the piperidine's 3-position. The carboxamide group (-C(=O)NH₂) at the pyridine's 3-position enhances hydrogen-bonding capacity, while the dihydrochloride salt improves aqueous solubility [1].
Key structural attributes include:
Table 1: Structural Identifiers of 6-(Piperidin-3-yl)nicotinamide Dihydrochloride
Property | Value |
---|---|
IUPAC Name | 6-(Piperidin-3-yl)pyridine-3-carboxamide dihydrochloride |
CAS Registry Number | 1361112-64-2 |
Molecular Formula | C₁₁H₁₇Cl₂N₃O |
Molecular Weight | 278.18 g/mol |
Canonical SMILES | C1CC(CNC1)C2=NC=C(C=C2)C(=O)N.Cl.Cl |
InChI Key | KRGCIMVKZMUWMJ-UHFFFAOYSA-N |
This compound exemplifies rational scaffold design for modulating protein targets:
Table 2: Therapeutic Targets of Piperidine-Nicotinamide Hybrids
Target Class | Biological Role | Structural Requirement |
---|---|---|
CB1 Receptors | Peripheral antagonism for obesity/diabetes | High TPSA (>80 Ų), cLogP <5 |
NAMPT Enzyme | NAD⁺ biosynthesis modulation | Unsubstituted carboxamide group |
Neuronal nAChRs | Neuroprotection | Stereochemistry at piperidine C3 |
The development of this scaffold reflects iterative drug-design strategies:
Table 3: Evolution of Key Piperidine-Nicotinamide Scaffolds
Generation | Example Compound | Structural Advancement | Primary Application |
---|---|---|---|
First | Otenabant | Purine core with 4-aminopiperidine | Central CB1 antagonism |
Second | N-Cyclopropylmethyl derivatives | N-Alkylation for increased TPSA | Peripheral CB1 antagonism |
Third | (R)-Stereoenriched analogs | Chiral optimization at C3 | Enhanced receptor selectivity |
This hybrid scaffold remains a versatile platform for drug discovery, balancing target engagement with pharmacokinetic refinement through strategic structural modifications [6] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: